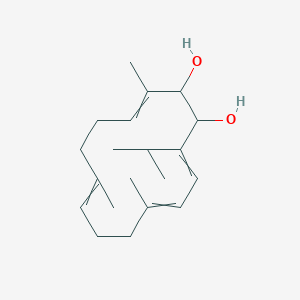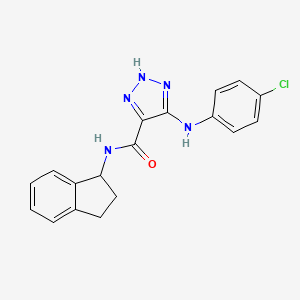
6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol is a complex organic compound with the molecular formula C20H32O2. It is characterized by its unique structure, which includes multiple double bonds and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in a more saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can produce a fully saturated hydrocarbon .
Scientific Research Applications
6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure allow it to participate in various biochemical reactions, potentially modulating enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol include:
- 3,5,9,13-Cyclotetradecatetraene-1,2-diol
- 6,10,14-Trimethyl-2-pentadecanone
- 1,2,4-Trimethyl-3-propan-2-ylbenzene
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of double bonds and hydroxyl groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where these properties are advantageous .
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol |
InChI |
InChI=1S/C20H32O2/c1-14(2)18-13-12-16(4)9-6-8-15(3)10-7-11-17(5)19(21)20(18)22/h8,11-14,19-22H,6-7,9-10H2,1-5H3 |
InChI Key |
LBNWKNLAXODPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=CC=C(C(C(C(=CCC1)C)O)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14102690.png)
![5-(2-Hydroxy-5-methyl-phenyl)-2H-pyrazole-3-carboxylic acid [2-(4-methyl-benzoyl)-benzofuran-3-yl]-amide](/img/structure/B14102693.png)
![4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14102698.png)
![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14102703.png)
![N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14102711.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B14102713.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14102716.png)
![6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B14102718.png)
![methyl 4-[(E)-{2-[(5-{3-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14102722.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102729.png)
![ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14102751.png)
![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14102758.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14102759.png)
